molecular formula C13H14N2O B7474819 N-propylquinoline-8-carboxamide

N-propylquinoline-8-carboxamide

Cat. No. B7474819
M. Wt: 214.26 g/mol
InChI Key: RQXSORDIMJPFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propylquinoline-8-carboxamide (PQCA) is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique biochemical and physiological effects.

Mechanism of Action

N-propylquinoline-8-carboxamide exerts its effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. N-propylquinoline-8-carboxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-propylquinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-propylquinoline-8-carboxamide has also been shown to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, N-propylquinoline-8-carboxamide has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-propylquinoline-8-carboxamide in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying neurodegenerative diseases. Additionally, N-propylquinoline-8-carboxamide has been shown to have anti-inflammatory properties, which can be useful in studying the role of inflammation in various diseases. However, one limitation of using N-propylquinoline-8-carboxamide in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling N-propylquinoline-8-carboxamide to avoid any potential health hazards.

Future Directions

There are several potential future directions for research on N-propylquinoline-8-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-propylquinoline-8-carboxamide in these conditions. Additionally, N-propylquinoline-8-carboxamide's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy of N-propylquinoline-8-carboxamide in these conditions. Finally, N-propylquinoline-8-carboxamide's ability to modulate the activity of PPARγ makes it a potential candidate for the treatment of metabolic disorders such as type 2 diabetes. Further studies are needed to determine the optimal dosage and administration route for N-propylquinoline-8-carboxamide in these conditions.

Synthesis Methods

The synthesis of N-propylquinoline-8-carboxamide involves the reaction of 8-chloroquinoline with propylamine in the presence of a palladium catalyst. The resulting product is then treated with carboxylic acid to yield N-propylquinoline-8-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-propylquinoline-8-carboxamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-propylquinoline-8-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-propylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-8-15-13(16)11-7-3-5-10-6-4-9-14-12(10)11/h3-7,9H,2,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXSORDIMJPFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propylquinoline-8-carboxamide

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